Nepicastat hydrochloride is classified as a small molecule drug and is recognized by several identifiers, including its CAS number 170151-24-3 and PubChem ID 9840545. It is also known by its developmental code name SYN-117. The compound is primarily sourced from chemical suppliers like Tocris and APExBIO, which provide it for research purposes .
The synthesis of Nepicastat hydrochloride typically involves multi-step organic reactions that may include the formation of key intermediates through nucleophilic substitutions and cyclization reactions. The exact synthetic pathway can vary, but it generally involves:
The molecular formula for Nepicastat hydrochloride is , with a molecular weight of 331.81 g/mol .
Nepicastat hydrochloride features a complex molecular structure characterized by an imidazole ring fused to a tetrahydronaphthalene moiety. The structural formula can be represented as follows:
The presence of fluorine substituents enhances the compound's selectivity and potency against dopamine β-hydroxylase .
Nepicastat hydrochloride primarily functions through its inhibition of dopamine β-hydroxylase. This inhibition leads to reduced conversion of dopamine to norepinephrine, thereby increasing dopamine levels in various tissues. Key reactions include:
In experimental studies, Nepicastat has shown dose-dependent effects on neurotransmitter levels in animal models, significantly reducing norepinephrine while elevating dopamine levels .
The mechanism by which Nepicastat exerts its effects involves selective inhibition of dopamine β-hydroxylase. By blocking this enzyme:
Research indicates that Nepicastat's action can modulate catecholamine levels effectively, contributing to its proposed use in treating conditions associated with dysregulated norepinephrine levels .
Nepicastat hydrochloride monohydrate exhibits several notable physical and chemical properties:
These properties are crucial for its application in laboratory settings and potential therapeutic use.
Nepicastat hydrochloride has been investigated for various scientific applications:
While clinical development has faced challenges leading to discontinuation for some indications, ongoing research continues to explore its potential therapeutic benefits in other areas .
Dopamine β-hydroxylase (DβH) catalyzes the conversion of dopamine (DA) to norepinephrine (NE) within synaptic vesicles of noradrenergic neurons and adrenal chromaffin cells. Historically, DβH inhibition emerged as a strategy to modulate sympathetic overactivity in cardiovascular diseases. Early inhibitors like disulfiram (approved for alcoholism) were non-selective, irreversibly inhibiting copper-dependent enzymes through metabolite-mediated chelation. Disulfiram's inhibition of DβH (IC₅₀ ≈ 1,000 nM) was incidental to its primary action on aldehyde dehydrogenase, leading to adverse effects like hepatotoxicity and peripheral neuropathy [1] [6].
The 1990s saw targeted efforts to develop selective DβH inhibitors. Nepicastat hydrochloride monohydrate (SYN-117, RS-25560-197) emerged from rational drug design, featuring a chromanyl imidazolethione scaffold optimized for potency and selectivity. Its discovery marked a shift from non-selective enzyme inactivation to competitive inhibition at DβH’s active site [5] [9]. Unlike disulfiram, nepicastat does not require metabolic activation and avoids copper chelation, reducing off-target risks [6] [8].
Key Milestones in DβH Inhibitor Development:
Compound | Era | Mechanism | Limitations |
---|---|---|---|
Disulfiram | 1950s | Non-selective copper chelation | Hepatotoxicity, low potency |
Fusaric acid | 1970s | Weak DβH inhibition | Poor CNS penetration |
Nepicastat | 1990s | Competitive inhibition (IC₅₀=9 nM) | Limited clinical translation |
Etamicastat | 2010s | Peripheral DβH inhibition | Excludes central applications |
Table 1: Evolution of DβH inhibitors highlighting nepicastat’s pharmacological advancements. [1] [5] [9]
DβH inhibition creates a unique neurochemical milieu: reduced NE synthesis with concomitant DA accumulation in noradrenergic terminals. This dual effect underpins its therapeutic potential in substance use disorders (SUDs):
Neurochemical Effects of Nepicastat in Key Brain Regions:
Brain Region | Dopamine Change | Norepinephrine Change | Functional Outcome |
---|---|---|---|
Prefrontal Cortex | ↑ 40-60% | ↓ 30-50% | Reduced cocaine seeking |
Nucleus Accumbens | ↔ | ↓ 30-40% | Attenuated stress-induced relapse |
Locus Coeruleus | ↑ 25% | ↓ 70% | Modulated arousal and memory |
Table 2: Region-specific neurochemical shifts post-nepicastat administration. [3] [6] [8]
Nepicastat hydrochloride monohydrate (C₁₄H₁₅F₂N₃S·HCl·H₂O, MW 349.83 g/mol) is a chiral compound with absolute stereochemistry at the C2 position of its tetrahydronaphthalene moiety. Its crystalline monohydrate form enhances stability for pharmaceutical use [7] [9].
Distinctive Attributes:
Structural and Pharmacokinetic Advantages:
Comparative Profile of Clinical-Stage DβH Inhibitors:
Parameter | Nepicastat | Disulfiram | Etamicastat |
---|---|---|---|
DβH IC₅₀ (Human) | 9 nM | ~1,000 nM | 2.4 nM |
Selectivity | >100-fold | Low | >500-fold |
CNS Penetration | High | Moderate | Low |
Clinical Phase | Phase II (PTSD, cocaine) | Approved (alcoholism) | Phase II (hypertension) |
Table 3: Pharmacological differentiation of nepicastat from other DβH inhibitors. [1] [5] [9]
Nepicastat’s development represents a strategic refinement in DβH inhibition: molecular precision enabling central NE modulation without compromising DA-dependent reward physiology. While clinical translation for PTSD was discontinued, its efficacy in preclinical SUD models continues to drive research into targeted catecholamine modulation [1] [8] [10].
Comprehensive List of Compounds Mentioned
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: